2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Description
The compound “2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide” is a pyridine-based sulfanyl acetamide derivative. Its structure features a central aminopyridine-3,5-dicarbonitrile core substituted with a sulfanyl acetamide group and a 2-nitrophenyl moiety. This design integrates electron-withdrawing cyano and nitro groups, which may enhance electrophilicity and influence binding interactions in biological systems.
Properties
CAS No. |
610257-83-5 |
|---|---|
Molecular Formula |
C15H10N6O3S |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H10N6O3S/c16-6-9-5-10(7-17)15(20-14(9)18)25-8-13(22)19-11-3-1-2-4-12(11)21(23)24/h1-5H,8H2,(H2,18,20)(H,19,22) |
InChI Key |
PJNHMKYTWWVWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, which is then functionalized with amino and cyano groups. The sulfanyl linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated pyridine derivative. The final step involves the acylation of the sulfanyl-pyridine intermediate with 2-nitrophenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl and nitrophenyl groups are critical for its binding affinity and specificity. Additionally, the cyano groups may participate in hydrogen bonding or electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to analogs.
Key Observations:
- This could improve binding to enzymes like LOX or BChE, as seen in compound 8v .
- Core Modifications : highlights derivatives with cyclopropylmethoxy or acetamidophenyl groups on the pyridine ring, which increase molecular weight and alter solubility. The target’s unmodified pyridine core may favor simpler synthesis but reduce steric hindrance .
- Biological Activity: While direct data for the target is unavailable, compound 8v (with a nitro group) showed notable LOX inhibition (IC₅₀ = 12.3 µM) and BChE inhibition (IC₅₀ = 16.8 µM), suggesting the nitro substituent’s pharmacological relevance .
Biological Activity
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a pyridine ring and various functional groups, is being investigated for its therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The molecular formula of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is C14H12N4O3S. Its structure can be broken down into several key components:
- Pyridine Ring : Contributes to the compound’s ability to interact with biological targets.
- Amino and Nitro Groups : These functional groups are crucial for the compound's reactivity and biological activity.
- Sulfanyl Moiety : Plays a significant role in the compound's mechanism of action.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, leading to various biological effects. Research indicates that it can influence signaling pathways involved in cell proliferation and inflammation.
Anticancer Properties
Studies have shown that 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the following effects:
- Inhibition of Cell Proliferation : The compound has been shown to reduce the growth of cancer cells in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that it may induce programmed cell death in malignant cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
- Animal Models : In vivo studies using mouse models of cancer have shown that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis indicated decreased mitotic activity within treated tumors.
- Mechanistic Insights : Further research revealed that the compound inhibits specific kinases involved in cell cycle regulation, which may explain its efficacy in reducing tumor growth.
Data Table: Summary of Biological Activity
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of proliferation | Study 1 |
| Apoptosis Induction | Increased apoptotic markers | Study 1 |
| Anti-inflammatory | Decreased cytokine production | Study 2 |
| Tumor Size Reduction | Significant reduction in animal models | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
